molecular formula C12H23NO B2882579 [3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine CAS No. 2361634-98-0

[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine

Cat. No.: B2882579
CAS No.: 2361634-98-0
M. Wt: 197.322
InChI Key: XKZQGUBXJNFNFM-UHFFFAOYSA-N
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Description

The compound “[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine” is a complex organic molecule. It contains a spiro[3.3]heptane core, which is a type of spirocyclic compound where two cyclopropane rings share a single atom . The compound also has an isobutyl (2-methylpropan-2-yl) group and a methanamine group attached to it .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its structure, such as its likely solubility in organic solvents and its potential reactivity due to the presence of the amine group .

Scientific Research Applications

  • Enantioenriched Spiro-ε-Lactam Oxindoles Synthesis : A study by Liu et al. (2019) explored the use of oxotryptamines to access diverse spiro-ε-lactam oxindoles with excellent enantioselectivities. This method is significant for its broad substrate scope and functional-group tolerance, showcasing its potential in drug synthesis.

  • Biosynthesis of Spirocyclic Oxindole Alkaloids : Research by Lopes et al. (2019) studied the biosynthesis of spirocyclic oxindole alkaloids in "cat's claw" plant species. The study successfully obtained oxindole alkaloid analogues, enhancing understanding of their therapeutic potential.

  • Synthesis of Oxindole Alkaloids : Marti and Carreira (2003) discussed different strategies for synthesizing spiro[pyrrolidine-3,3′-oxindole], a core structure in many biologically active alkaloids. Their review in European Journal of Organic Chemistry highlights the significance of this structure in chemical synthesis.

  • Anti-Breast Cancer Compounds : A study by Hati et al. (2016) focused on compounds with spiro[pyrrolidine-3, 3´-oxindole] motifs, demonstrating inhibitory activity against breast cancer cells. This research is crucial for developing new anticancer drugs.

  • Synthesis and Antiviral Activity of Aminoadamantane Derivatives : Kolocouris et al. (1994) in Journal of Medicinal Chemistry synthesized spiro compounds with potential anti-influenza A virus activity, highlighting the therapeutic relevance of spiro compounds in antiviral drug development.

  • Structural Analysis in Drug Discovery : Chernykh et al. (2015) in The Journal of Organic Chemistry synthesized spiro[3.3]heptane-1,6-diamines as building blocks for drug discovery, underlining the potential of spiro scaffolds in pharmaceutical research.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-11(2,3)14-10-7-9(8-13)12(10)5-4-6-12/h9-10H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZQGUBXJNFNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C12CCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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